molecular formula C11H10N2O B132658 1H-Indole-3-acetonitrile, 1-methoxy- CAS No. 30536-48-2

1H-Indole-3-acetonitrile, 1-methoxy-

Cat. No. B132658
CAS RN: 30536-48-2
M. Wt: 186.21 g/mol
InChI Key: LIJIPBYXIXTNLE-UHFFFAOYSA-N
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Description

1-Methoxy-1H-indole-3-acetonitrile belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . It has been detected, but not quantified in, brassicas and Chinese cabbages (Brassica rapa) .


Synthesis Analysis

While specific synthesis methods for 1H-Indole-3-acetonitrile, 1-methoxy- were not found, methoxy- and methyl-substituted indole-3-acetonitriles have been studied . Their structures were characterized by infrared spectra, elemental analyses, NMR spectra, differential scanning calorimetry, thermogravimetric analyses, and hot stage microscopy .


Molecular Structure Analysis

The molecular formula of 1H-Indole-3-acetonitrile, 1-methoxy- is C11H10N2O . Its molecular weight is 186.214 . The IUPAC Standard InChI is InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Indole-3-acetonitrile, 1-methoxy- were not found, it’s worth noting that indole-3-acetonitrile and its derivatives are important aromatic chemicals both in man-made and natural systems . They are naturally occurring auxins and play key roles in almost every growth and regulatory function in plants .


Physical And Chemical Properties Analysis

The molecular weight of 1H-Indole-3-acetonitrile, 1-methoxy- is 156.1839 . The IUPAC Standard InChI is InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 .

Scientific Research Applications

1. Synthesis of Diverse Heterocyclic Frameworks

  • Application Summary: Indole, a structurally versatile aromatic compound, is used in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are atom-economical and considered as green reactions.
  • Methods of Application: The chemistry of indole-based cycloadditions is explored, highlighting their synthetic utility in accessing a wide array of heterocyclic architectures .
  • Results or Outcomes: The reactions provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

2. Synthesis of Indole Derivatives

  • Application Summary: Indoles are significant heterocyclic systems in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .
  • Methods of Application: The investigation of novel methods of synthesis has attracted the attention of the chemical community .
  • Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .

3. Tryptophan Dioxygenase Inhibitors

  • Application Summary: Pyridyl-ethenyl-indoles are potential anticancer immunomodulators .

4. Histone Deacetylase Inhibitors

  • Application Summary: Indole derivatives are potential histone deacetylase inhibitors .

5. Growth Inhibition of Marine Algae

  • Application Summary: Indole derivatives are used in the experimental method of growth inhibition of marine algae .

6. Total Synthesis of Indole-3-acetonitrile-4-methoxy-2-C-β-d

  • Application Summary: Key steps in the synthesis include a Sonogashira coupling and a CuI-mediated indole formation .
  • Results or Outcomes: NMR spectroscopic data for synthetic 1 differs from that reported for the natural product .

7. Potential Kinase Inhibitors

  • Application Summary: Indole derivatives are potential kinase inhibitors .

8. Kv7/KCNQ Potassium Channel Activators

  • Application Summary: Indole derivatives are Kv7/KCNQ potassium channel activators .

9. Kinesin-Specific MKLP-2 Inhibitor

  • Application Summary: Indole derivatives are kinesin-specific MKLP-2 inhibitors .

10. Pesticides

  • Application Summary: Indole derivatives are used as pesticides .

11. Potential PET Cancer Imaging Agents

  • Application Summary: Indole derivatives are potential PET cancer imaging agents .

12. Synthesis of 1H-Indole-3-acetonitrile glycoside

  • Application Summary: 1H-Indole-3-acetonitrile glycoside is isolated from the methanol extract of the Stixis suaveolens leaves .

13. Tryptophan Dioxygenase Inhibitors

  • Application Summary: Pyridyl-ethenyl-indoles are potential anticancer immunomodulators .

14. Histone Deacetylase Inhibitors

  • Application Summary: Indole derivatives are potential histone deacetylase inhibitors .

15. Potential Kinase Inhibitors

  • Application Summary: Indole derivatives are potential kinase inhibitors .

16. Kv7/KCNQ Potassium Channel Activators

  • Application Summary: Indole derivatives are Kv7/KCNQ potassium channel activators .

17. Kinesin-Specific MKLP-2 Inhibitor

  • Application Summary: Indole derivatives are kinesin-specific MKLP-2 inhibitors .

18. Pesticides

  • Application Summary: Indole derivatives are used as pesticides .

Future Directions

While specific future directions for 1H-Indole-3-acetonitrile, 1-methoxy- were not found, it’s worth noting that new research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

2-(1-methoxyindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJIPBYXIXTNLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C=C(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474661
Record name 1H-Indole-3-acetonitrile, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-acetonitrile, 1-methoxy-

CAS RN

30536-48-2
Record name Caulilexin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30536-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caulilexin C
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-acetonitrile, 1-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAULILEXIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBP9TAS7GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-Methoxy-1H-indole-3-acetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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